Cas no 425608-38-4 (N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine)

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 化学的及び物理的性質
名前と識別子
-
- N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine
- CBKinase1_013499
- CBKinase1_001099
- Cambridge id 6188880
- ADAL1027977
- ST51015442
- glycine, N-(4-nitrophenyl)-N-(phenylsulfonyl)-
- 2-[N-(benzenesulfonyl)-4-nitroanilino]acetic acid
- 2-[N-(4-nitrophenyl)benzenesulfonamido]acetic acid
- 2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetic acid
-
- MDL: MFCD01012490
- インチ: 1S/C14H12N2O6S/c17-14(18)10-15(11-6-8-12(9-7-11)16(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
- InChIKey: ALETTZCGJDGEAG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(N(CC(=O)O)C1C=CC(=CC=1)[N+](=O)[O-])(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 525
- トポロジー分子極性表面積: 129
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 590.0±60.0 °C at 760 mmHg
- フラッシュポイント: 310.6±32.9 °C
- じょうきあつ: 0.0±1.7 mmHg at 25°C
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB417804-10 g |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |
425608-38-4 | 10 g |
€539.60 | 2023-07-19 | ||
abcr | AB417804-500mg |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |
425608-38-4 | 500mg |
€157.00 | 2025-02-20 | ||
abcr | AB417804-10g |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |
425608-38-4 | 10g |
€525.00 | 2025-02-20 | ||
A2B Chem LLC | BA35854-500mg |
N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |
425608-38-4 | >95% | 500mg |
$370.00 | 2024-04-20 | |
A2B Chem LLC | BA35854-5g |
N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |
425608-38-4 | >95% | 5g |
$564.00 | 2024-04-20 | |
A2B Chem LLC | BA35854-10g |
N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |
425608-38-4 | >95% | 10g |
$689.00 | 2024-04-20 | |
abcr | AB417804-500 mg |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |
425608-38-4 | 500MG |
€151.00 | 2022-08-31 | ||
abcr | AB417804-25 g |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |
425608-38-4 | 25 g |
€1,115.80 | 2023-07-19 | ||
abcr | AB417804-1g |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |
425608-38-4 | 1g |
€173.00 | 2025-02-20 | ||
TRC | N137610-2000mg |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |
425608-38-4 | 2g |
$ 505.00 | 2022-06-03 |
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycineに関する追加情報
Recent Advances in the Study of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS: 425608-38-4) in Chemical Biology and Pharmaceutical Research
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS: 425608-38-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This glycine derivative, characterized by its nitrophenyl and phenylsulfonyl moieties, has been the subject of several studies exploring its biochemical interactions, synthetic pathways, and pharmacological activities. The compound's distinct chemical structure makes it a valuable scaffold for drug development, particularly in the design of enzyme inhibitors and modulators of biological pathways.
Recent studies have focused on the synthesis and characterization of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine, with particular attention to its purity, stability, and reactivity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been employed to ensure the compound's structural integrity and to study its behavior under various conditions. These efforts are critical for establishing reliable protocols for the compound's production and handling in both research and potential clinical settings.
In the realm of biological activity, preliminary investigations have revealed that N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine exhibits promising interactions with specific protein targets. For instance, molecular docking studies suggest that the compound may bind to key enzymes involved in inflammatory pathways, potentially offering a novel approach to modulating immune responses. Additionally, its sulfonyl group has been hypothesized to contribute to enhanced bioavailability and metabolic stability, which are crucial factors in drug development. These findings have spurred further research into its mechanism of action and therapeutic potential.
One of the most notable applications of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers have successfully utilized this compound in multi-step synthetic routes to produce derivatives with improved pharmacological profiles. For example, modifications at the glycine moiety have yielded compounds with enhanced selectivity and potency against specific biological targets. Such innovations highlight the versatility of N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine as a building block in medicinal chemistry.
Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological properties. Current studies are employing in vitro and in vivo models to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. Early results indicate that while the compound demonstrates favorable stability in physiological conditions, further optimization may be required to minimize potential off-target effects. These ongoing investigations are essential for translating the compound's potential into viable therapeutic agents.
In conclusion, N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS: 425608-38-4) represents a promising candidate in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity and synthetic utility, make it a valuable subject for continued study. As research progresses, this compound may pave the way for new therapeutic strategies and contribute to the development of innovative treatments for various diseases. Future directions include exploring its applications in targeted drug delivery systems and combination therapies, as well as expanding its use in diverse biochemical assays.
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